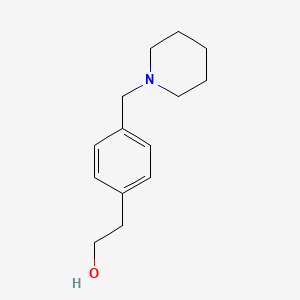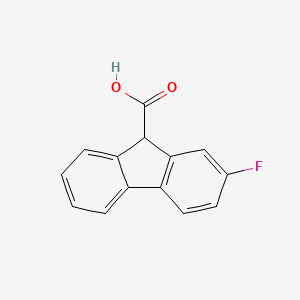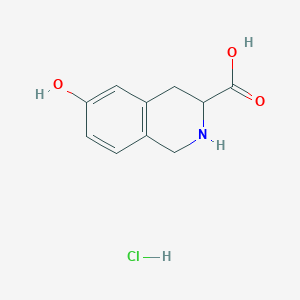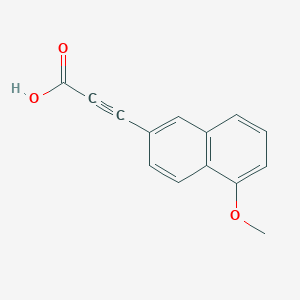
3-(Benzylthio)-5-fluoropyridine
Vue d'ensemble
Description
3-(Benzylthio)-5-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 3-position and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-5-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 3-chloro-5-fluoropyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylthio)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the benzylsulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives or modified benzylsulfanyl groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzylthio)-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Benzylthio)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)-5-fluoropyridine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(Benzylsulfanyl)-4-fluoropyridine: Fluorine atom at the 4-position instead of the 5-position.
3-(Benzylsulfanyl)-5-chloropyridine: Chlorine atom instead of fluorine.
Uniqueness
3-(Benzylthio)-5-fluoropyridine is unique due to the combination of the benzylsulfanyl group and the fluorine atom, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H10FNS |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
3-benzylsulfanyl-5-fluoropyridine |
InChI |
InChI=1S/C12H10FNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
VEDHOXNIBHOUDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CN=CC(=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Formyl-5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8474490.png)
![(S)-(+)-3-[1-(2-methylphenyl)2-imidazolylsulfinyl]propanol](/img/structure/B8474494.png)





![Methyl 4-[(chloromethoxy)methyl]benzoate](/img/structure/B8474556.png)


![Benzene, 1-(trifluoromethoxy)-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8474580.png)
![1,6-Diazabicyclo[5.4.0]undeca-6-ene](/img/structure/B8474594.png)
![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)
